5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a chemical compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino and butyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is used to study its effects on various biological systems. It can act as a probe to investigate cellular processes and molecular interactions.
Medicine: The compound’s potential antibacterial and anticancer properties make it a candidate for drug development. Researchers are exploring its efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid
- 8-Aminoquinoline-4-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid stands out due to its unique combination of functional groups. The presence of the butyl group at the 8-position and the amino group at the 5-position provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.
Properties
CAS No. |
61644-36-8 |
---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-amino-8-butyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-4-8-5-6-9(15)12-11(17)7-10(14(18)19)16-13(8)12/h5-7H,2-4,15H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
REGCZHFMQHGMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.